molecular formula C15H13FN4O B2875499 1'-ethyl-1-(2-fluorophenyl)-1H,1'H-3,4'-bipyrazole-4-carbaldehyde CAS No. 1006323-09-6

1'-ethyl-1-(2-fluorophenyl)-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Cat. No. B2875499
CAS RN: 1006323-09-6
M. Wt: 284.294
InChI Key: YVGNTYWYTSELFA-UHFFFAOYSA-N
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Description

The compound “1’-ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde” is a complex organic molecule. It contains functional groups such as an aldehyde group (-CHO), a fluorophenyl group (a benzene ring with a fluorine atom), and a bipyrazole moiety (two pyrazole rings fused together). These functional groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of aromatic rings (in the fluorophenyl and bipyrazole moieties) would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition or oxidation. The fluorophenyl and bipyrazole groups could also participate in reactions, particularly if conditions were to cause the aromaticity of these rings to be disrupted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aldehyde group could make the compound polar, influencing its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include studying its reactivity, testing its biological activity, or exploring its potential applications in materials science .

properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-2-19-8-11(7-17-19)15-12(10-21)9-20(18-15)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNTYWYTSELFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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